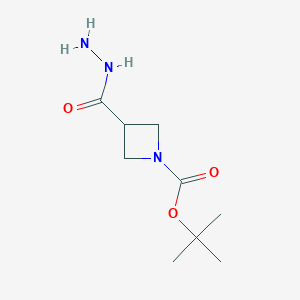

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)12-4-6(5-12)7(13)11-10/h6H,4-5,10H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXCKRNGHYJOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676468 | |

| Record name | tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-44-3 | |

| Record name | tert-Butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol and distinct three-dimensional geometry provide a unique structural motif that can confer favorable properties to drug candidates, such as improved metabolic stability, solubility, and binding affinity.[1] Unlike the more strained and less stable aziridines, azetidines offer a balance of reactivity and handleability, making them prized building blocks in the synthesis of novel therapeutics.[1][2]

This guide focuses on the synthesis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS 174663-79-9), a highly versatile intermediate. The molecule incorporates three key features: a Boc-protected nitrogen atom, which allows for controlled deprotection and subsequent functionalization; the rigid azetidine core, which serves as a non-classical bioisostere for other common rings; and a reactive hydrazide moiety, a critical precursor for constructing various heterocyclic systems like pyrazoles, triazoles, and oxadiazoles, which are prevalent in biologically active compounds.

This document provides a comprehensive overview of a robust synthetic pathway, detailing the chemical rationale behind each step, presenting a validated experimental protocol, and discussing critical safety considerations for researchers and drug development professionals.

I. Retrosynthetic Analysis and Strategic Pathway Design

The most direct and industrially scalable approach to this compound involves the nucleophilic acyl substitution of a corresponding azetidine-3-carboxylic acid ester with hydrazine. This strategy leverages commercially available starting materials and employs well-established, high-yielding chemical transformations.

The retrosynthetic breakdown of the target molecule is as follows:

Caption: Retrosynthetic pathway for the target hydrazide.

This analysis reveals a multi-step but logical sequence starting from the core azetidine scaffold, Tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be prepared from inexpensive commodity chemicals.[3][4]

II. The Synthetic Workflow: A Mechanistic and Procedural Deep Dive

The forward synthesis is executed in a series of distinct, high-yielding steps. Each stage is designed for scalability and purity of the resulting intermediate.

Step 1: Synthesis of the Core Scaffold: Tert-butyl 3-hydroxyazetidine-1-carboxylate

The journey begins with the construction of the N-Boc protected 3-hydroxyazetidine. A common industrial route involves the debenzylation of 1-benzylazetidin-3-ol followed by Boc protection.

-

Debenzylation: 1-benzylazetidin-3-ol is subjected to catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice, effectively cleaving the N-benzyl group under a hydrogen atmosphere.[3] This method is clean and avoids harsh chemical reagents.

-

Boc Protection: The resulting 3-hydroxyazetidine is a secondary amine and is immediately protected to prevent side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, reacting with the amine to form the stable tert-butoxycarbonyl (Boc) carbamate.[5]

Step 2: Oxidation to the Key Ketone Intermediate: Tert-butyl 3-oxoazetidine-1-carboxylate

The secondary alcohol of the core scaffold is oxidized to a ketone. This ketone is a crucial hub, allowing for the introduction of the C3 substituent. A mild and selective oxidation is required to avoid cleaving the strained azetidine ring.

-

TEMPO-mediated Oxidation: A highly efficient method uses (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaClO).[3] This system operates under mild conditions and provides the desired ketone in excellent yield.

Step 3: Conversion to the Ester Precursor

From the ketone, a carbon atom must be added and converted to an ester. One established method is the Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, which is then subjected to aza-Michael addition.[6]

-

HWE Reaction: Tert-butyl 3-oxoazetidine-1-carboxylate is reacted with an appropriate phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.[6]

-

Aza-Michael Addition: While this intermediate can be used for various additions, for the synthesis of the target hydrazide, a more direct path from an ester like tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate is preferred. This ester can be synthesized via esterification of the corresponding carboxylic acid.

Step 4: Hydrazinolysis – The Final Transformation

This is the terminal and most critical step in the sequence. The ester precursor, Tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate, is converted to the target hydrazide.

-

Mechanism: The reaction is a classic nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, expelling the methoxide leaving group to form the stable hydrazide product. Ethanol is an ideal solvent as it readily dissolves both the ester substrate and hydrazine hydrate.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, applications in drug discovery, and essential safety protocols. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research and development endeavors.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a strained azetidine ring, a hydrazinecarbonyl functional group, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination of structural motifs makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

CAS Number: 1001907-44-3[1][2]

Molecular Formula: C9H17N3O3[1]

Molecular Weight: 215.25 g/mol [1]

| Property | Value | Source |

| CAS Number | 1001907-44-3 | ChemScene[1] |

| Molecular Formula | C9H17N3O3 | ChemScene[1] |

| Molecular Weight | 215.25 g/mol | ChemScene[1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Soluble in organic solvents like DCM, THF, and alcohols (predicted) | General chemical knowledge |

Synthesis and Mechanism

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. A common synthetic strategy involves the conversion of a carboxylic acid or an ester derivative of N-Boc-azetidine to the corresponding hydrazide.

A plausible and efficient synthetic route begins with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) [3][4]. This key intermediate can be synthesized through the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0) [5][6]. The subsequent steps to arrive at the target molecule would involve the formation of a carboxylic acid or ester at the 3-position, followed by reaction with hydrazine.

Figure 1: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Synthesis Approach

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in a suitable organic solvent such as dichloromethane (DCM).

-

Add a catalytic amount of (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) and an aqueous solution of potassium bromide.

-

Cool the mixture in an ice bath and slowly add an oxidizing agent like sodium hypochlorite (NaClO) solution while maintaining the temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by quenching with sodium thiosulfate, separating the organic layer, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Step 2: Conversion to Ester and Subsequent Hydrazinolysis

-

The resulting ketone can be converted to the corresponding carboxylic acid ester through various established organic reactions.

-

Dissolve the ester intermediate in an alcohol, such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Applications in Drug Discovery and Development

The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The hydrazinecarbonyl moiety serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries.

A notable application of azetidine-containing intermediates is in the synthesis of Janus kinase (JAK) inhibitors. For instance, the related compound, tert-butyl 3-oxoazetidine-1-carboxylate, is a crucial intermediate in the synthesis of Baricitinib, a drug used to treat autoimmune diseases[3][5]. The hydrazinecarbonyl functional group in the title compound can be utilized to form various heterocyclic systems or to act as a linker to other pharmacophores, making it a valuable building block for the discovery of novel therapeutic agents.

Figure 2: Applications in drug discovery.

Safety, Handling, and Storage

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Do not ingest. If swallowed, seek immediate medical attention.

Storage Recommendations:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from strong oxidizing agents, strong acids, and strong bases.

-

Some related compounds are stored under an inert atmosphere to protect from moisture.

Fire and Reactivity:

-

In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound (CAS: 1001907-44-3) is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its unique structural features, including the strained azetidine ring and the reactive hydrazinecarbonyl group, make it an attractive starting material for the development of novel drug candidates. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational overview to aid scientists in harnessing the potential of this important chemical intermediate.

References

-

Zhang, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH.[Link]

-

Pharmaceutical Intermediate Supplier. Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1001907-44-3|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 141699-55-0|tert-Butyl 3-hydroxyazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

A Technical Guide to Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development. Its rigid four-membered azetidine core, combined with a reactive hydrazide moiety and a stable tert-butoxycarbonyl (Boc) protecting group, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, a detailed, field-proven synthesis protocol, and its critical applications, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically exceeding 95%. The availability of this key intermediate streamlines drug discovery and development pipelines by reducing the need for multi-step in-house synthesis from basic starting materials.

| Supplier | Product Name | CAS Number | Purity |

| BLD Pharm | This compound | 1001907-44-3 | Inquire |

| ChemScene | This compound | 1001907-44-3 | Inquire |

| AChemBlock | tert-Butyl azetidine-3-carboxylate hydrochloride (precursor) | 53871-08-2 | 95% |

| TCI Chemicals | 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid (precursor) | 142253-55-2 | >98.0% |

| Sigma-Aldrich | 1-Boc-azetidine-3-carboxylic acid (precursor) | 142253-55-2 | ≥98.0% |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the coupling of its corresponding carboxylic acid precursor, 1-Boc-azetidine-3-carboxylic acid, with hydrazine. This method, adapted from standard peptide coupling protocols, provides the desired hydrazide in excellent yield and purity under mild conditions.[1]

Synthetic Workflow

The overall synthetic strategy involves the activation of the carboxylic acid group of 1-Boc-azetidine-3-carboxylic acid, followed by nucleophilic attack by hydrazine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-azetidine-3-carboxylic Acid (Precursor)

This precursor can be synthesized from 1-Boc-3-hydroxyazetidine. The hydroxyl group is first oxidized to a ketone, yielding tert-butyl 3-oxoazetidine-1-carboxylate.[2] Subsequent oxidation of the ketone provides the desired carboxylic acid. A general procedure for the initial oxidation is as follows:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2), add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (catalytic amount) and a co-oxidant like sodium hypochlorite (NaClO).[2]

-

Maintain the reaction at a controlled temperature (e.g., 0-5 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction, separate the organic layer, wash, dry, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.[2]

Further oxidation to the carboxylic acid can then be performed using appropriate oxidizing agents.

Step 2: Synthesis of this compound

This protocol is based on the efficient formation of an activated ester followed by reaction with hydrazine.[1]

-

Activation of the Carboxylic Acid: To a solution of 1-Boc-azetidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane), add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equivalent).[1]

-

Stir the mixture at room temperature for 3 hours to form the activated HOBt ester.

-

Hydrazinolysis: In a separate flask, prepare a solution of hydrazine hydrate (2.0 equivalents) in the same solvent.

-

Slowly add the activated ester solution dropwise to the hydrazine solution at a cooled temperature of 0-5 °C.

-

Allow the reaction to proceed, monitoring for completion by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents. The azetidine ring serves as a bioisostere for other cyclic and acyclic moieties, often improving physicochemical properties such as solubility and metabolic stability. The hydrazide functional group is a versatile handle for constructing larger, more complex molecules, including various heterocyclic systems.

Role in the Synthesis of JAK Inhibitors

A prominent application of azetidine-containing building blocks is in the synthesis of Janus kinase (JAK) inhibitors.[3][4] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[5] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune and inflammatory diseases.

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Baricitinib, an oral and selective inhibitor of JAK1 and JAK2, is a prime example of a drug whose synthesis utilizes an azetidine moiety.[2] While this compound may not be a direct precursor in all reported syntheses of Baricitinib, its structural motifs are highly relevant. The azetidine core is a key component of the final drug, and the hydrazide functionality allows for the construction of pyrazole rings, which are also common in kinase inhibitors. The use of such constrained heterocyclic building blocks is a strategic approach to designing potent and selective enzyme inhibitors.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its straightforward synthesis from readily available precursors, coupled with its utility in constructing complex bioactive molecules, particularly in the realm of kinase inhibitors, underscores its importance for medicinal chemists. The insights and protocols provided in this guide are intended to facilitate its application in the pursuit of novel therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

-

SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

- Cui, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123.

- Morgante, F., et al. (2022).

- Ganie, M. A., et al. (2022). Synthesis of 1,2-oxazetidines with a free –NH group via photoredox catalysis.

- Faig, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- Google Patents. (n.d.). CN101823986A - Preparation method for tert-butyl carbazate.

-

Parisi, G., et al. (n.d.). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Google Patents. (n.d.). US 2005/0256310 A1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Retrieved from [Link]

Sources

Key intermediates in the synthesis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate and its Core Intermediates

Executive Summary: this compound is a pivotal building block in contemporary drug discovery, prized for its structurally rigid four-membered azetidine core. This constrained scaffold is instrumental in designing novel therapeutics with enhanced potency and optimized pharmacokinetic profiles. This guide provides a comprehensive, scientifically-grounded overview of the prevailing synthetic route to this valuable compound, focusing on the preparation, purification, and characterization of its key intermediates. Authored from the perspective of a senior application scientist, this document elucidates the causal reasoning behind critical process decisions, offering field-proven insights for researchers in medicinal chemistry and process development. The protocols described herein are designed to be self-validating, incorporating detailed characterization data and mechanistic rationale to ensure reproducibility and scientific integrity.

The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "magic moiety" in medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry distinguish it from more common five- and six-membered rings like pyrrolidine and piperidine.[1] Incorporating the azetidine framework into a drug candidate can confer several advantageous properties, including improved metabolic stability, enhanced binding affinity, and favorable aqueous solubility. This compound, featuring a versatile hydrazide functional group and a stable Boc-protecting group, serves as an exceptional starting point for elaborating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Retrosynthetic Strategy and Key Intermediates

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic pathway. The final hydrazide product is derived from a direct hydrazinolysis of an ester precursor. This ester, in turn, is readily prepared from its corresponding carboxylic acid, which represents the first key strategic intermediate.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two critical intermediates that form the core of the synthetic process:

-

1-Boc-Azetidine-3-Carboxylic Acid: The foundational building block where the azetidine core is protected for subsequent transformations.[2][3]

-

Tert-butyl 3-(alkoxycarbonyl)azetidine-1-carboxylate: An activated form of the carboxylic acid, primed for efficient conversion to the final hydrazide.

Synthesis of Key Intermediate 1: 1-Boc-Azetidine-3-Carboxylic Acid

The initial and most critical step is the protection of the azetidine nitrogen. The tert-butyloxycarbonyl (Boc) group is the protector of choice due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[4]

Synthetic Pathway & Mechanistic Insight

The synthesis involves the reaction of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base, such as triethylamine (TEA). The TEA serves to deprotonate the secondary amine of the azetidine, generating a more nucleophilic species that readily attacks one of the carbonyl carbons of the (Boc)₂O anhydride.

Detailed Experimental Protocol

-

A solution of azetidine-3-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) is prepared in methanol.[2]

-

Di-tert-butyl dicarbonate (1.17 eq), dissolved in methanol, is added dropwise to the stirred solution at room temperature. A mild exotherm is typically observed.[2]

-

The reaction mixture is stirred for 18 hours at room temperature, and its progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. Tetrahydrofuran (THF) may be added and subsequently evaporated to azeotropically remove residual water and triethylamine salts.[2]

-

The resulting crude product, 1-Boc-azetidine-3-carboxylic acid, is typically a white crystalline powder and can often be used in the next step without further purification.[2]

Characterization and Data Summary

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₅NO₄ | [2][3] |

| Molecular Weight | 201.22 g/mol | [2][3] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 100.1-101.9 °C | [2] |

| Typical Yield | >95% (crude) | [2] |

| ¹H NMR (CDCl₃) | δ 1.43 (s, 9H), 3.21-3.34 (m, 1H), 4.00-4.13 (m, 4H) | [2] |

Synthesis of Key Intermediate 2: Tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate

To facilitate the final reaction with hydrazine, the carboxylic acid functional group of Intermediate 1 is converted to a more reactive ester. A methyl ester is commonly chosen for its high reactivity and the volatile nature of its methanol byproduct.

Synthetic Pathway & Rationale

Standard Fischer esterification provides a reliable method for this transformation. The reaction is catalyzed by a strong acid (e.g., H₂SO₄) in an excess of the alcohol (methanol), which also serves as the solvent. This drives the equilibrium towards the formation of the ester product. The Boc protecting group is stable under these conditions.

Detailed Experimental Protocol

-

1-Boc-azetidine-3-carboxylic acid (1.0 eq) is dissolved in anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is carefully added.

-

The mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by TLC.

-

After cooling to room temperature, the mixture is concentrated under reduced pressure to remove the bulk of the methanol.

-

The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate as an oil or low-melting solid.

Final Step: Synthesis of this compound

The final transformation is a nucleophilic acyl substitution where the ester (Intermediate 2) is converted to the target hydrazide. This reaction, known as hydrazinolysis, is generally efficient and high-yielding.[5]

Synthetic Pathway & Mechanistic Considerations

The reaction proceeds by the nucleophilic attack of a hydrazine molecule on the carbonyl carbon of the ester. Hydrazine hydrate (N₂H₄·H₂O) is the most common reagent for this purpose.[6] The reaction is typically performed in an alcohol solvent, such as ethanol or methanol, under reflux conditions.[5][7] A significant excess of hydrazine hydrate (15-20 fold) is often recommended to ensure complete conversion of the ester and to minimize the potential formation of a diacyl hydrazine dimer byproduct.[6]

Detailed Experimental Protocol

-

Tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate (1.0 eq) is dissolved in ethanol.[6]

-

Hydrazine hydrate (80% solution, ~15-20 eq) is added to the solution.[6]

-

The reaction mixture is heated to reflux for 3-5 hours. Progress is monitored by TLC until the starting ester is fully consumed.[6]

-

The mixture is cooled to room temperature. The solvent and excess hydrazine hydrate are removed under reduced pressure.

-

The residue is triturated with water or a mixture of ether and hexane to precipitate the product. The unreacted hydrazine hydrate, being highly water-soluble, is removed during this workup.[6]

-

The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Overall Synthetic Workflow

The complete, optimized pathway from the protected carboxylic acid to the final hydrazide product is a robust and scalable three-step sequence.

Caption: Forward synthesis workflow diagram.

Conclusion

The synthesis of this compound is achieved through a reliable and well-documented synthetic sequence. The strategic use of Boc protection allows for the selective functionalization of the C3 position of the azetidine ring. The key intermediates, 1-Boc-azetidine-3-carboxylic acid and its corresponding methyl ester , are stable, easily characterized compounds that pave the way for an efficient final hydrazinolysis step. The methodologies outlined in this guide are rooted in established chemical principles and supported by practical, field-tested observations, providing researchers with a robust foundation for the synthesis of this critical pharmaceutical building block.

References

-

Al-Khafaji, Y. F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015). [Link]

-

ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part.... (2024). [Link]

-

Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. [Link]

-

RSC Publishing. Reaction Chemistry & Engineering. (2020). [Link]

-

Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]

- 3. 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Azetidine-Based Scaffolds for CNS-Focused Libraries: A Technical Guide for Drug Development Professionals

Abstract: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention as a privileged motif in modern medicinal chemistry, particularly for central nervous system (CNS) drug discovery.[1][2] Its inherent ring strain, conformational rigidity, and unique three-dimensional geometry provide a compelling combination of properties that address key challenges in designing molecules capable of crossing the blood-brain barrier (BBB).[1][3] This guide offers a comprehensive overview of the strategic advantages of azetidine scaffolds, key synthetic methodologies for library construction, and considerations for designing CNS-focused libraries with optimal physicochemical properties.

The Strategic Advantage of Azetidines in CNS Drug Design

The development of effective CNS therapeutics is fundamentally constrained by the need for molecules to penetrate the blood-brain barrier. This requires a delicate balance of physicochemical properties, including molecular weight, lipophilicity, polar surface area, and hydrogen bonding capacity.[4] Azetidine scaffolds offer a unique solution to this multi-parameter optimization challenge.

Key Physicochemical Advantages:

-

Reduced Lipophilicity and Improved Solubility: Compared to more common saturated heterocycles like pyrrolidine and piperidine, the azetidine ring typically lowers a molecule's lipophilicity (LogP).[5] This is a critical advantage, as high lipophilicity can lead to non-specific binding, increased metabolic liability, and recognition by efflux transporters like P-glycoprotein (P-gp) at the BBB. The increased polarity imparted by the nitrogen atom within the strained four-membered ring often enhances aqueous solubility.[6]

-

Structural Rigidity and Novel Chemical Space: The constrained nature of the azetidine ring reduces conformational flexibility, which can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[7] The defined exit vectors of substituents from the 3D scaffold allow for the exploration of novel chemical space that is often inaccessible with flatter, more traditional aromatic scaffolds.[5]

-

Metabolic Stability: Incorporation of the azetidine motif can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced clearance.

-

Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other functionalities.[8] For instance, a 3-substituted azetidine can act as a constrained analog of a phenylethylamine motif, a common feature in CNS-active agents, while improving properties like solubility and reducing lipophilicity.[5][9]

Comparative Physicochemical Properties

To illustrate the advantages of the azetidine core, the following table compares its key properties with other common saturated nitrogen heterocycles.

| Scaffold | Typical clogP Contribution | pKa (Conjugate Acid) | Structural Nature | Key CNS Implication |

| Azetidine | ~0.1 | ~11.2 | Rigid, 3D | Lower lipophilicity, escapes P-gp efflux, novel exit vectors |

| Pyrrolidine | ~0.4 | ~11.3 | Flexible, 3D | Higher lipophilicity, potential for P-gp liability |

| Piperidine | ~0.8 | ~11.2 | Flexible, 3D (Chair/Boat) | Significantly higher lipophilicity, increased risk of off-target effects |

| Morpholine | ~ -1.0 | ~8.4 | Flexible, 3D | Lowers lipophilicity but adds H-bond acceptor, potentially increasing TPSA |

Data compiled from various sources for general comparison.

Synthetic Strategies for Azetidine Library Construction

Historically, the synthesis of the strained azetidine ring posed significant challenges.[1][2] However, modern synthetic methodologies have made the construction and functionalization of these scaffolds more accessible for library synthesis.

Core Synthesis: Accessing the Azetidine Ring

A robust method for generating a key intermediate for library synthesis is the construction of N-protected 3-azetidinone. This intermediate serves as a versatile hub for introducing diversity at the C3-position.

Workflow for Synthesis of N-Boc-3-azetidinone:

Caption: Synthetic workflow for the key intermediate N-Boc-3-azetidinone.

Protocol: Synthesis of N-Boc-3-azetidinone

-

Step 1: Ring Opening: React epichlorohydrin with benzylamine in a suitable solvent like methanol at room temperature. The causality here is the nucleophilic attack of the amine on the less-hindered carbon of the epoxide.

-

Step 2: Cyclization: Treat the resulting 1-(benzylamino)-3-chloro-2-propanol with a strong base such as sodium hydroxide. This promotes an intramolecular Williamson ether-like synthesis to form the four-membered ring, yielding N-benzyl-3-azetidinol.

-

Step 3: Oxidation: Oxidize the secondary alcohol of N-benzyl-3-azetidinol to the ketone using standard conditions (e.g., Swern oxidation or Dess-Martin periodinane). This provides N-benzyl-3-azetidinone.

-

Step 4: Deprotection and Reprotection: Remove the N-benzyl group via catalytic hydrogenation (H₂, Pd/C). The resulting unstable 3-azetidinone is immediately protected with di-tert-butyl dicarbonate (Boc₂O) to afford the stable, versatile intermediate, N-Boc-3-azetidinone.

Library Diversification Strategies

With a key intermediate like N-Boc-3-azetidinone in hand, diversification can be achieved through several high-throughput-compatible reactions.

A. C3-Position Functionalization (via Reductive Amination):

Reductive amination of the ketone at the C3-position is a powerful method for introducing a wide array of amines, which is highly desirable for CNS targets that often feature a basic nitrogen.

Protocol: Parallel Reductive Amination

-

Reaction Setup: In a 96-well plate, dispense a solution of N-Boc-3-azetidinone in a solvent like dichloroethane (DCE).

-

Amine Addition: Add a library of diverse primary and secondary amines (one per well).

-

Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB). STAB is chosen because it is selective for the iminium ion formed in situ and is tolerant of the mildly acidic conditions that favor iminium formation.

-

Reaction: Agitate the plate at room temperature for 12-24 hours.

-

Workup & Purification: Quench the reaction with aqueous sodium bicarbonate. The products can be purified via high-throughput techniques like solid-phase extraction (SPE) or preparative HPLC.

B. N1-Position Functionalization:

After C3-functionalization, the Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the secondary amine at the N1-position. This site can then be further diversified.

-

Acylation/Sulfonylation: Reaction with a library of acyl chlorides or sulfonyl chlorides.

-

Alkylation: Reaction with alkyl halides.

-

Urea/Thiurea Formation: Reaction with isocyanates or isothiocyanates.

Caption: Two-stage diversification workflow for an azetidine-based library.

Designing CNS-Focused Libraries: A Multi-Parameter Approach

The synthesis of a diverse library is only the first step. To maximize the probability of identifying CNS-active compounds, the library design must be guided by principles of CNS drug-likeness.[10]

Key Design Considerations:

-

Molecular Weight (MW): Aim for MW < 450 Da.

-

Lipophilicity (cLogP): Target a range of 1.0 - 3.5.

-

Topological Polar Surface Area (TPSA): Keep TPSA < 70-90 Ų.

-

Hydrogen Bond Donors (HBD): Limit to ≤ 3.

-

Hydrogen Bond Acceptors (HBA): Limit to ≤ 7.

-

Rotatable Bonds: Aim for ≤ 8 to maintain conformational rigidity.

-

pKa: The basicity of the azetidine nitrogen (pKa ≈ 11) is high. While a basic center is often required for target interaction, it also means the compound will be mostly protonated at physiological pH. This can be modulated by nearby electron-withdrawing groups to fine-tune properties.

A multi-parameter optimization (MPO) algorithm, such as the one developed by Pfizer, can be a valuable tool.[10] This approach scores compounds based on a desirability function that balances multiple physicochemical properties simultaneously, allowing for the prioritization of scaffolds and building blocks that yield compounds with the highest probability of CNS penetration.[9][10]

Case Study: Azetidine Scaffolds in CNS Drug Candidates

The utility of the azetidine scaffold is not merely theoretical. Several CNS-active compounds in development and on the market incorporate this ring system.

-

Azelnidipine: While primarily a calcium channel blocker for hypertension, its development highlighted the favorable stability and properties of the azetidine ring in a drug context.[7][11]

-

Dopamine Receptor Modulators: Compounds containing azetidine have shown promise as dopamine receptor antagonists and have been investigated for conditions like schizophrenia.[2][12]

-

STAT3 Inhibitors: Novel azetidine amides have been developed as potent small-molecule STAT3 inhibitors for potential use in oncology, including brain tumors.[13] The azetidine core was critical for achieving the desired potency and physicochemical properties.

These examples validate the azetidine scaffold as a viable and advantageous component in the design of drugs targeting the CNS.[6]

Conclusion

Azetidine-based scaffolds represent a powerful tool in the medicinal chemist's arsenal for the design of CNS-focused libraries.[14][15] Their unique combination of structural rigidity, reduced lipophilicity, and metabolic stability directly addresses the formidable challenge of achieving blood-brain barrier permeability.[5] By leveraging modern synthetic methods and a multi-parameter approach to library design, researchers can effectively explore novel chemical space and increase the likelihood of discovering next-generation therapeutics for neurological disorders.

References

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry - A European Journal.

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (2025). BenchChem.

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). Journal of Organic Chemistry. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]

-

Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. (2012). PubMed. [Link]

-

Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. (2012). Broad Institute. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ResearchGate. [Link]

-

Examples of azetidine‐based bioisosters. ResearchGate. [Link]

-

Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]

-

Azetidine derivatives with CNS activity. ResearchGate. [Link]

-

Structures of some azetidine‐based drugs. ResearchGate. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2010). Neurotherapeutics. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Azetidines - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute [broadinstitute.org]

Methodological & Application

Introduction: The Strategic Union of Azetidine and Pyrazole Scaffolds in Drug Discovery

An In-Depth Guide to the Synthesis of Azetidine-Substituted Pyrazoles Utilizing Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

The pyrazole nucleus is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in modern medicinal chemistry. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its therapeutic significance.[1][2] The pyrazole core's unique ability to act as both a hydrogen bond donor and acceptor contributes to favorable pharmacokinetic profiles in drug candidates.[3] A cornerstone method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4]

Concurrently, the azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold for introducing molecular rigidity and three-dimensionality into drug candidates.[5][6] Its incorporation can lead to improved metabolic stability and binding affinity. This guide details the application of This compound , a specialized reagent that strategically combines a reactive hydrazine moiety with a Boc-protected azetidine ring. The use of this building block allows for the direct synthesis of novel N-azetidinyl pyrazoles, offering a streamlined path to compounds with significant potential in drug development programs.

Reaction Principle and Mechanistic Insights

The synthesis of the pyrazole ring using this compound proceeds via a classical cyclocondensation reaction with a 1,3-dicarbonyl compound.[4][7] The mechanism can be understood through a sequence of well-established steps:

-

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

-

Formation of Hydrazone Intermediate: The initial addition is followed by the elimination of a water molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[4]

When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomers. The regioselectivity is primarily governed by the difference in reactivity between the two carbonyl groups, which is influenced by both steric and electronic factors.[4][7]

Experimental Protocols: Synthesis of Azetidine-Pyrazoles

This section provides a detailed, step-by-step methodology for the synthesis of a representative azetidine-substituted pyrazole using acetylacetone as the 1,3-dicarbonyl partner.

Protocol 1: Synthesis of tert-butyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Materials and Reagents:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

-

Ethyl Acetate

-

Hexanes

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

TLC plates (Silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in absolute ethanol (approx. 0.2 M concentration). Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Causality Note: Ethanol is a common, effective solvent for this condensation. The catalytic acid protonates a carbonyl group of the acetylacetone, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine.[4]

-

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting hydrazine material typically indicates reaction completion. This process usually takes 4-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidine-1-carboxylate.[4]

Data Presentation and Expected Outcomes

The described protocol can be adapted for various 1,3-dicarbonyl compounds. The table below summarizes representative reaction conditions and expected outcomes.

| 1,3-Dicarbonyl Substrate | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |

| Acetylacetone | Ethanol | 78 | 4-6 | 85-95 | Symmetrical substrate, single product. |

| Ethyl Acetoacetate | Ethanol | 78 | 6-10 | 70-85 | Unsymmetrical, may yield regioisomers. |

| Dibenzoylmethane | Toluene | 110 | 8-12 | 80-90 | Higher temperature may be required. |

| 1,1,1-Trifluoroacetylacetone | Acetic Acid | 100 | 5-8 | 75-90 | Regioselectivity is high due to electronic differences.[1] |

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from initial setup to the final, purified product.

Troubleshooting and Expert Insights

-

Low Yield: If the reaction stalls or yields are low, ensure all reagents are pure and the solvent is anhydrous. Increasing the amount of acid catalyst slightly or switching to a higher-boiling solvent like toluene may improve results.

-

Regioisomer Formation: When using unsymmetrical dicarbonyls, the formation of two regioisomers is possible. These can often be separated by careful column chromatography. Characterization by NMR (specifically NOE experiments) is crucial to definitively assign the structure of each isomer.

-

Boc Deprotection: The Boc protecting group is stable under these reaction conditions. If the final target requires a free amine on the azetidine ring, the Boc group can be readily removed in a subsequent step using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]

Conclusion

This compound is a highly effective and versatile building block for the synthesis of novel pyrazole derivatives. The protocol described herein, based on the robust Knorr pyrazole synthesis, provides a reliable and straightforward method for accessing compounds that merge the desirable pharmacological properties of pyrazoles with the unique structural features of azetidines. This approach offers medicinal chemists a powerful tool for expanding chemical diversity and exploring new structure-activity relationships in the pursuit of next-generation therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazoles using 2-Chloro-1-cyclobutyl-butane-1,3-dione.

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.

- Fouad, M. et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH.

- Becerra, D. & Castillo, J.C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

- Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.

- Kumar, V. et al. (2021). Azetidines of pharmacological interest. PubMed.

- Various Authors. (2025). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate.

- Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chim.it [chim.it]

Application Notes and Protocols: Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate in Medicinal Chemistry

Introduction: The Strategic Value of Azetidine and Hydrazine Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated four-membered heterocycles, particularly azetidines, have emerged as valuable building blocks.[1][2] The inherent ring strain of the azetidine core provides a unique three-dimensional geometry that can enhance binding affinity to biological targets and improve physicochemical properties such as solubility and metabolic stability.[3][4] When coupled with the versatile reactivity of a hydrazine or hydrazide functional group, the resulting scaffold becomes a powerful tool for the construction of diverse and complex molecular architectures.[5]

This application note details the utility of tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate , a bifunctional building block that synergistically combines the desirable features of a Boc-protected azetidine ring with a reactive hydrazide moiety. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective manipulation of the azetidine nitrogen, while the hydrazide group serves as a versatile handle for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are prevalent in numerous approved drugs.[6][7] We will provide detailed protocols for the synthesis of this building block and its application in the construction of medicinally relevant heterocyclic systems.

Physicochemical Properties and Synthesis

This compound (also known as Boc-azetidine-3-carbohydrazide) is a stable, crystalline solid at room temperature. Its structure features a chiral center at the C3 position of the azetidine ring, offering opportunities for stereoselective synthesis and the exploration of stereoisomerism in drug candidates.

| Property | Value | Reference |

| CAS Number | 1001907-44-3 | [8] |

| Molecular Formula | C₉H₁₇N₃O₃ | [8] |

| Molecular Weight | 215.25 g/mol | [8] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |

Synthetic Workflow

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. A representative synthetic workflow is outlined below.

Sources

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. knightchem-store.com [knightchem-store.com]

- 5. navyachempharma.com [navyachempharma.com]

- 6. chembk.com [chembk.com]

- 7. profiles.umsl.edu [profiles.umsl.edu]

- 8. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Coupling with Boc-Azetidine-3-Carbohydrazide

Introduction: The Strategic Value of Azetidine Scaffolds and Hydrazide Linkages in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. Among these, azetidine-containing amino acids have emerged as particularly valuable building blocks. The strained four-membered ring of azetidine introduces unique conformational constraints on the peptide backbone, often inducing turn structures that can mimic or stabilize bioactive conformations.[1][2][3] This structural rigidity can significantly improve resistance to proteolytic degradation, a critical hurdle in the development of peptide-based drugs.[4]

This guide focuses on the practical application of a specialized azetidine derivative, Boc-azetidine-3-carbohydrazide , in peptide synthesis. The hydrazide moiety (-CO-NH-NH₂) introduces a versatile functional handle. It can act as a nucleophile in peptide bond formation, creating a stable hydrazide linkage, or serve as a precursor to a highly reactive acyl azide for subsequent fragment condensations.[1][5] This dual reactivity opens up diverse synthetic strategies for creating novel peptide architectures, including peptidomimetics, cyclic peptides, and conjugates.

These application notes provide a detailed examination of the chemical principles and step-by-step protocols for the efficient coupling of Boc-azetidine-3-carbohydrazide to a peptide's C-terminus. We will explore two primary coupling strategies, offering researchers the flexibility to choose the method best suited for their synthetic goals.

Scientific Principles: Understanding the Nucleophilicity and Reactivity of Hydrazides

Successful peptide coupling hinges on the activation of a carboxylic acid and its subsequent reaction with a nucleophilic amine. When using Boc-azetidine-3-carbohydrazide, the terminal -NH₂ of the hydrazide group acts as the nucleophile.

Hydrazides are potent nucleophiles, a phenomenon sometimes attributed to the "alpha effect," where the adjacent nitrogen atom's lone pair of electrons enhances the nucleophilicity of the reacting amine.[1] However, their reactivity is nuanced. The nucleophilicity of a hydrazide can be attenuated compared to a simple primary amine, particularly if electron-withdrawing groups are nearby.[6][7] For Boc-azetidine-3-carbohydrazide, the Boc protecting group on the azetidine nitrogen does not significantly diminish the nucleophilicity of the hydrazide moiety, allowing it to participate effectively in standard coupling reactions.

Two principal pathways can be employed for coupling with this reagent:

-

Direct Coupling of the Hydrazide: This involves the standard activation of a peptide's C-terminal carboxylic acid using common coupling reagents, followed by nucleophilic attack from the hydrazide. This is the most straightforward approach.

-

Acyl Azide Formation: The peptide hydrazide can be converted in situ to a highly reactive acyl azide intermediate using nitrous acid (generated from sodium nitrite under acidic conditions).[1][8][9] This acyl azide then reacts with an N-terminal amine of another peptide or amino acid. This method is renowned for being essentially free of racemization, making it ideal for fragment condensation.[3][5][9]

The choice between these methods depends on the overall synthetic strategy. Direct coupling is generally preferred for adding the azetidine hydrazide moiety to a growing peptide chain, while the acyl azide method is superior for ligating larger peptide fragments where maintaining chiral purity is paramount.

Core Experimental Workflows

The following diagram illustrates the two primary workflows for utilizing Boc-azetidine-3-carbohydrazide in peptide synthesis.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. osti.gov [osti.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 9. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in the realm of chemical and biological sciences. Their prevalence in nature is underscored by their presence in essential molecules of life such as nucleic acids, vitamins, and hormones.[1][2] In the pharmaceutical industry, heterocyclic scaffolds are of paramount importance, with over half of all FDA-approved drugs featuring at least one such ring system.[2][3][4] This widespread application stems from their ability to engage in a multitude of biological interactions, thereby enabling the fine-tuning of the pharmacological and physicochemical properties of drug candidates.[3][4] The applications of heterocyclic compounds extend beyond medicine into materials science, where they are integral to the development of conducting polymers, dyes, and pigments.[5]

The synthesis of these vital compounds has undergone a significant evolution. Classical methods, while foundational, often face limitations such as harsh reaction conditions, long reaction times, and limited structural diversity.[5][6] In response to the ever-increasing demand for novel and diverse molecular architectures, a new era of synthetic methodologies has emerged. These modern techniques, including microwave-assisted synthesis, multicomponent reactions, photoredox catalysis, C-H activation, and flow chemistry, offer enhanced efficiency, sustainability, and access to previously inaccessible chemical space.[5][7][8]

This application note provides a comprehensive guide to some of the most powerful modern strategies for the synthesis of novel heterocyclic compounds. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical protocols necessary to leverage these techniques in their own laboratories.

Part 1: Modern Synthetic Strategies for Heterocyclic Compound Synthesis

This section delves into the core principles, advantages, and practical applications of key modern synthetic methodologies. Each subsection is designed to be a self-contained guide, complete with detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate understanding and implementation.

Microwave-Assisted Synthesis

Principle and Advantages: Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave radiation and convert it into thermal energy.[9] This direct and efficient heating of the reaction mixture, as opposed to the convective heating of conventional methods, leads to a rapid and uniform temperature increase.[9][10] The primary advantages of this technique are dramatic reductions in reaction times (from hours to minutes), increased product yields, and often, enhanced product purity due to the minimization of side reactions.[9][10][11] Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[6][10]

Key Reaction Classes: This methodology has been successfully applied to a wide array of reactions for synthesizing heterocycles, including cyclocondensations, cycloadditions, and multicomponent reactions.[11][12][13]

Detailed Protocol: Microwave-Assisted Hantzsch Dihydropyridine Synthesis

This protocol describes the synthesis of a 1,4-dihydropyridine derivative, a scaffold found in numerous cardiovascular drugs.

-

Reagents:

-

Ethyl acetoacetate (2 mmol)

-

Aromatic aldehyde (1 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (3 mL)

-

-

Procedure:

-

In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 5-10 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product will often precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure dihydropyridine derivative.

-

-

Work-up and Purification: If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary Table:

| Aldehyde | Conventional Heating (Time, h) | Conventional Yield (%) | Microwave Heating (Time, min) | Microwave Yield (%) |

| Benzaldehyde | 8 | 75 | 10 | 92 |

| 4-Chlorobenzaldehyde | 10 | 72 | 8 | 95 |

| 4-Nitrobenzaldehyde | 12 | 68 | 5 | 90 |

| 4-Methoxybenzaldehyde | 8 | 78 | 10 | 94 |

Mechanistic Diagram:

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. iris.unito.it [iris.unito.it]

Application Notes and Protocols for the Derivatization of Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the chemical modification of tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate, a versatile building block for generating diverse chemical libraries for structure-activity relationship (SAR) studies. The azetidine scaffold is a privileged structure in modern medicinal chemistry, valued for the three-dimensional character and metabolic stability it imparts to drug candidates.[1] The hydrazinecarbonyl moiety at the 3-position serves as a versatile chemical handle for a variety of conjugation chemistries. This document details robust protocols for three principal derivatization strategies: reductive amination, acylation, and sulfonylation. Each section provides not only step-by-step experimental procedures but also elucidates the underlying chemical principles, ensuring that researchers can both replicate and adapt these methods for their specific discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a highly sought-after motif in drug discovery.[2] Its inherent ring strain and well-defined stereochemistry offer a unique combination of structural rigidity and metabolic stability.[3] Unlike more flexible aliphatic linkers, the azetidine core restricts the conformational freedom of appended substituents, which can lead to higher binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of this sp³-rich scaffold often improves key physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity compared to more common cyclic amines like pyrrolidine or piperidine.[2]

The subject of this guide, this compound, is a bifunctional molecule designed for efficient library synthesis. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the azetidine nitrogen, preventing unwanted side reactions during derivatization.[4] The hydrazinecarbonyl group at the C3 position is a nucleophilic handle, readily undergoing reaction with a wide array of electrophiles to generate diverse libraries of amides, sulfonamides, and hydrazones, making it an ideal starting point for SAR exploration.

Core Derivatization Strategies and Protocols

The hydrazinecarbonyl moiety of this compound is a rich platform for chemical diversification. The following sections detail protocols for its derivatization via reductive amination, acylation, and sulfonylation.

Reductive Amination for the Synthesis of N'-Alkyl and N'-Arylalkyl Derivatives

Reductive amination is a powerful, two-step, one-pot reaction that converts a hydrazine into a more substituted hydrazine by reaction with an aldehyde or ketone.[5] The process begins with the formation of a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and high selectivity for the imine/iminium ion over the starting carbonyl compound.[6]

Experimental Protocol: Reductive Amination

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone) (1.0-1.2 equiv.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv.)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)